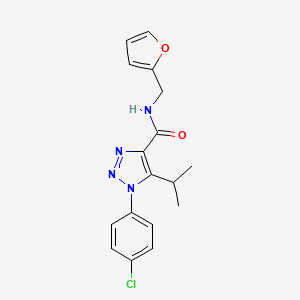![molecular formula C15H19N3O2 B4631077 methyl 6-cyclopropyl-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4631077.png)
methyl 6-cyclopropyl-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including structures similar to the compound of interest, often involves regioselective multi-component reactions. For instance, fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines have been obtained via a three-component reaction under ultrasound irradiation, showcasing a rapid method that yields products in excellent yields and short reaction times (Nikpassand et al., 2010). Similarly, ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized through condensation of pyrazole-5-amine derivatives and activated carbonyl groups, demonstrating an efficient preparation method for novel N-fused heterocycle products (Ghaedi et al., 2015).
Molecular Structure Analysis
Investigations into the molecular structure of pyrazolo[3,4-b]pyridine derivatives reveal detailed insights into their conformation and electronic structure. The crystal structure and computational studies have been conducted on related compounds, providing a comparative analysis with density-functional-theory (DFT) calculations. These studies offer a deeper understanding of the molecular geometry, stability, and tautomeric forms of these compounds (Shen et al., 2012).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridines engage in various chemical reactions, showcasing their versatility and reactivity. For example, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate with nucleophilic reagents leads to the formation of multiple derivatives, indicating the compound's ability to undergo transformative reactions that yield diverse molecular structures (Harb et al., 1989).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-b]pyridine derivatives, including their solubility, melting points, and crystalline structure, are essential for understanding their behavior in different environments. These properties are influenced by the compound's molecular structure and the presence of functional groups, affecting its application potential.
Chemical Properties Analysis
The chemical properties of pyrazolo[3,4-b]pyridine derivatives, such as their reactivity, stability, and tautomerism, are critical for their application in various chemical reactions and potential industrial uses. Theoretical and experimental investigations have provided insights into the vibrational spectra, tautomeric preferences, and stability of these compounds, highlighting the influence of intramolecular hydrogen bonding and conjugation on their chemical characteristics (Bahgat et al., 2009).
Scientific Research Applications
Polyazanaphthalenes Synthesis
Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, closely related to the compound , have been utilized in the synthesis of various derivatives like 1,6-diazanaphthalene, pyrano[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine. This shows the potential of such compounds in synthesizing a wide range of polyazanaphthalenes for various applications (Harb, Hesien, Metwally, & Elnagdi, 1989).Crystal Structure and Computational Studies
Similar pyrazole derivatives have been the subject of extensive studies to understand their molecular structure through X-ray diffraction and computational methods. Such studies contribute to a deeper understanding of the structural and electronic properties of these compounds (Shen, Huang, Diao, & Lei, 2012).Ultrasound-promoted Synthesis
Fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, which are structurally related, have been synthesized using an ultrasound-promoted method. This indicates the potential of advanced synthesis techniques in producing such compounds more efficiently (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).Experimental and Quantum-Chemical Studies
Derivatives of pyrazole-3-carboxamide and -3-carboxylate have been extensively studied, highlighting the utility of such compounds in experimental and theoretical chemistry to understand reaction mechanisms and structural properties (Yıldırım, Kandemirli, & Akçamur, 2005).Synthesis of Novel Pyrazolo[3,4-b]pyridine Products
Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized through the condensation of pyrazole-5-amine derivatives, showcasing the versatility of these compounds in creating new heterocyclic structures (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).Synthesis of Pyrazolopyrimidines Derivatives
A variety of pyrazolopyrimidines derivatives, structurally related to the compound , have been synthesized, demonstrating their potential as precursors in creating a wide range of biologically active molecules (Rahmouni et al., 2016).Synthesis of 1H-Pyrazolo[3,4-b]pyridines for Biomedical Applications
The synthesis of 1H-pyrazolo[3,4-b]pyridines, a group closely related to the compound , has been explored for biomedical applications, indicating the potential medical and pharmaceutical applications of such compounds (Donaire-Arias et al., 2022).
properties
IUPAC Name |
methyl 6-cyclopropyl-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-7-18-14-13(9(2)17-18)11(15(19)20-3)8-12(16-14)10-5-6-10/h8,10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWZEOWDJCMJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-bromophenyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea](/img/structure/B4631014.png)
![N-(1,5-dimethylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631018.png)
![1-(3,4-difluorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4631023.png)
![2-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4631030.png)
![5-(3-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4631035.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4631057.png)

![2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-N-phenylacetamide](/img/structure/B4631065.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4631071.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4631084.png)
![4-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4631088.png)